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Compound of Interest

Compound Name: Ammonium malate

Cat. No.: B3049338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of ammonium malate against

relevant alternatives, offering a comprehensive resource for its characterization using Nuclear

Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed

experimental protocols and quantitative data are presented to support material identification,

purity assessment, and quality control in research and drug development settings.

Spectroscopic Data Comparison
The unique molecular structure of ammonium malate gives rise to a characteristic spectral

fingerprint. Below is a comparison of its ¹H NMR, ¹³C NMR, and FTIR spectral data with that of

malic acid, sodium malate, and ammonium citrate. This data facilitates the differentiation of

these closely related compounds.

¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The

chemical shifts (δ) are indicative of the electronic environment of the nuclei, while coupling

constants (J) in ¹H NMR reveal information about adjacent protons.

Table 1: Comparative ¹H and ¹³C NMR Data (in D₂O)
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Compound Nucleus
Chemical Shift
(δ) in ppm

Multiplicity Assignment

Ammonium

Malate
¹H ~4.3 (t) Triplet -CH(OH)-

~2.7 (d) Doublet -CH₂-

¹³C ~180 Singlet -COO⁻

~70 Singlet -CH(OH)-

~43 Singlet -CH₂-

Malic Acid ¹H 4.272[1] Triplet -CH(OH)-

2.641, 2.335[1]
Doublet of

Doublets
-CH₂-

¹³C
183.803,

182.576[1]
Singlet -COOH

73.086[1] Singlet -CH(OH)-

45.358[1] Singlet -CH₂-

Sodium Malate ¹H ~4.3 Triplet -CH(OH)-

~2.7 Doublet -CH₂-

¹³C ~180 Singlet -COO⁻

~70 Singlet -CH(OH)-

~43 Singlet -CH₂-

Ammonium

Citrate
¹³C

Not readily

available in

searches

- -

Note: The chemical shifts for ammonium malate and sodium malate are approximated based

on the expected shifts upon deprotonation of malic acid. The ammonium protons in

ammonium malate and ammonium citrate are often not observed in D₂O due to exchange

with the solvent.
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FTIR Data
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by

measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic

frequencies, resulting in a unique spectral pattern.

Table 2: Comparative FTIR Absorption Bands (cm⁻¹)

Functional
Group

Ammonium
Malate

Malic Acid Sodium Malate
Ammonium
Citrate

O-H Stretch

(Alcohol)
~3400 (broad) ~3400 (broad) ~3400 (broad) ~3400 (broad)

N-H Stretch

(Ammonium)
~3150 (broad) - - ~3150 (broad)

C-H Stretch ~2950 ~2950 ~2950 ~2950

C=O Stretch

(Carboxylate)

~1580

(asymmetric)
-

~1580

(asymmetric)

~1580

(asymmetric)

C=O Stretch

(Carboxylic Acid)
- ~1720[2] - -

N-H Bend

(Ammonium)
~1450 - - ~1450

C-O Stretch

(Alcohol)
~1100 ~1100 ~1100 ~1100

Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and FTIR spectra for

the characterization of ammonium malate and its alternatives.

NMR Spectroscopy
1. Sample Preparation:

Weigh 10-20 mg of the solid sample.
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Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a

glass wool plug in a Pasteur pipette.

Transfer the clear solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the D₂O.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-degree pulse angle, a spectral width of 12 ppm, and an acquisition

time of 2-4 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically used. Parameters may include a

45-degree pulse angle, a spectral width of 200 ppm, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to an internal or external standard. For aqueous solutions, 2,2-

dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

FTIR Spectroscopy (KBr Pellet Method)
1. Sample and KBr Preparation:

Dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to

remove any absorbed water.
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Allow the KBr to cool to room temperature in a desiccator.

In an agate mortar, grind approximately 1-2 mg of the solid sample to a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar.

Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine

powder is obtained.

2. Pellet Formation:

Transfer the powder mixture into a pellet die.

Place the die in a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the die.

3. Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

ammonium malate, from sample receipt to final data interpretation and comparison.
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Caption: Workflow for Spectroscopic Analysis of Ammonium Malate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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